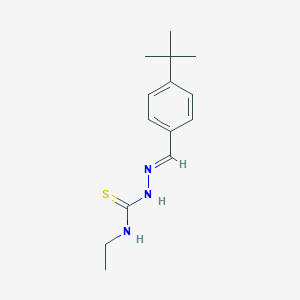
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine, also known as DCMPS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of piperazine and has been found to have a wide range of applications in various fields of research.
作用機序
The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine involves the inhibition of carbonic anhydrase, which results in a decrease in the production of carbonic acid. This decrease in carbonic acid production leads to a decrease in hydrogen ion concentration, which helps to maintain acid-base balance in the body. 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine has also been found to have anti-inflammatory and analgesic properties, which are thought to be due to its ability to inhibit the production of prostaglandins.
Biochemical and Physiological Effects
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine has been found to have a wide range of biochemical and physiological effects. This compound has been shown to decrease the production of carbonic acid, which helps to maintain acid-base balance in the body. 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine has also been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine in lab experiments is its potent inhibition of carbonic anhydrase. This makes it a useful tool for studying the physiological processes that are regulated by this enzyme. However, the use of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine can also have limitations in lab experiments. For example, the compound may have off-target effects that could interfere with the interpretation of results.
将来の方向性
There are many future directions for research involving 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine. One area of research could focus on the development of new derivatives of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine that have improved potency and selectivity for carbonic anhydrase inhibition. Another area of research could focus on the use of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine in combination with other drugs for the treatment of inflammatory diseases. Additionally, the use of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine in other areas of research, such as cancer biology and neuroscience, could also be explored.
Conclusion
In conclusion, 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been found to be a potent inhibitor of carbonic anhydrase, which is involved in many physiological processes. 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. While there are advantages and limitations to its use in lab experiments, there are many future directions for research involving 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine.
合成法
The synthesis method of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base. This reaction results in the formation of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学的研究の応用
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine has been widely used in scientific research for its unique properties. This compound has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes such as acid-base balance, respiration, and bone resorption. 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-ethylpiperazine |
|---|---|
分子式 |
C13H18Cl2N2O3S |
分子量 |
353.3 g/mol |
IUPAC名 |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-3-16-4-6-17(7-5-16)21(18,19)13-9-10(14)12(20-2)8-11(13)15/h8-9H,3-7H2,1-2H3 |
InChIキー |
WLAXDJCKUHRCTM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
正規SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)


![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)